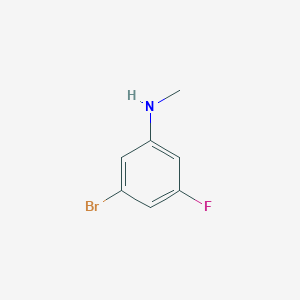

3-Bromo-5-fluoro-N-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTASYLCRXVLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-5-fluoro-N-methylaniline CAS number and properties

An In-depth Technical Guide to 3-Bromo-5-fluoro-N-methylaniline: A Key Intermediate for Advanced Research

This guide provides a comprehensive technical overview of this compound, a halogenated aniline derivative with significant potential as a building block in medicinal chemistry and materials science. Given the limited publicly available data for this specific compound, this document synthesizes information from closely related analogues and established chemical principles to offer valuable insights for researchers, scientists, and drug development professionals.

Core Identification and Physicochemical Properties

This compound is a substituted aromatic amine with the CAS number 1369880-72-7 .[1][2] Its structure incorporates a bromine atom, a fluorine atom, and an N-methylamino group on a benzene ring, providing multiple reactive sites for synthetic transformations.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound | 3-Bromo-N-methylaniline (Analogue) | 3-Bromo-5-fluoroaniline (Analogue) |

| CAS Number | 1369880-72-7[1][2] | 66584-32-5 | 134168-97-1[3] |

| Molecular Formula | C₇H₇BrFN | C₇H₈BrN | C₆H₅BrFN[3] |

| Molecular Weight | 204.04 g/mol | 186.05 g/mol | 190.02 g/mol [3] |

| Appearance | Not specified | Liquid | Brown Liquid[3] |

| Boiling Point | Data not available | 253 °C (lit.) | Data not available |

| Melting Point | Data not available | Data not available | Data not available |

| Density | Data not available | 1.461 g/mL at 25 °C (lit.) | Data not available |

| Solubility | Data not available | Data not available | Data not available |

Proposed Synthetic Pathways

While a specific, validated synthesis protocol for this compound is not published in readily accessible literature, a plausible route can be devised based on standard organic synthesis transformations. A potential two-step synthesis starting from 3-bromo-5-fluoroaniline is outlined below. This approach leverages a well-established N-methylation reaction.

Experimental Protocol: Proposed N-methylation of 3-Bromo-5-fluoroaniline

Causality behind Experimental Choices: This protocol employs a standard reductive amination approach, which is a common and effective method for the N-methylation of anilines. The use of formaldehyde as the methyl source and sodium borohydride as the reducing agent is a well-documented and high-yielding combination.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-bromo-5-fluoroaniline (1 equivalent) in a suitable solvent such as methanol or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Formaldehyde: Cool the solution to 0 °C in an ice bath. Add an aqueous solution of formaldehyde (1.2 equivalents) dropwise while stirring.

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Reduction: Cool the mixture back to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise, controlling the temperature to prevent excessive foaming.

-

Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for another 2-3 hours. Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Proposed synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated anilines are crucial building blocks in the synthesis of pharmaceuticals. The presence of bromine and fluorine atoms in this compound offers several advantages in drug design:

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.

-

Site for Further Functionalization: The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.

-

Scaffold for Bioactive Molecules: The aniline core is a common feature in many biologically active compounds, including kinase inhibitors.

Halogenated anilines are known intermediates in the synthesis of targeted cancer therapies, such as tyrosine kinase inhibitors (TKIs). These drugs often target specific signaling pathways that are dysregulated in cancer cells.

Caption: Inhibition of a growth factor signaling pathway by a TKI.

Safety, Handling, and Storage

-

Hazard Statements (Inferred):

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.

-

Conclusion

This compound is a promising chemical intermediate with significant potential for application in drug discovery and materials science. While detailed experimental data for this compound is currently limited, this guide provides a foundational understanding of its properties, a plausible synthetic route, and its likely applications based on the established chemistry of related compounds. As research involving this molecule progresses, a more comprehensive experimental profile will undoubtedly emerge, further solidifying its role as a valuable tool for scientific innovation.

References

- CymitQuimica. (2023, August 3).

-

Chem-Impex. 3-Bromo-5-methylaniline hydrochloride. Retrieved from [Link]

- Manchand, P. S., et al. (2006). A Novel and Efficient Synthesis of AMN107 (Nilotinib). Synthesis, 2006(13), 2243-2246.

-

Hairui Chemical. 3-Bromo-5-fluoro-N-methylaniline_1369880-72-7. Retrieved from [Link]

-

PubChem. 3-Bromo-5-fluoro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

-

PubChem. 3-Bromo-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

- Sigma-Aldrich. (2024, March 8).

- Capot Chemical Co., Ltd. (2016, September 26). MSDS of 3-Bromo-5-fluoro-4-methylaniline.

- Fisher Scientific. (2024, March 30).

-

Ningbo Inno Pharmchem Co., Ltd. 3-Bromo-5-methylaniline: High-Purity Brominated Aniline Derivative for Advanced Synthesis. Retrieved from [Link]

- Google Patents.

- Lee, S. H., et al. (2011). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis, 2011(12), 1939-1944.

Sources

3-Bromo-5-fluoro-N-methylaniline structure and molecular formula

An In-Depth Technical Guide to 3-Bromo-5-fluoro-N-methylaniline

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated anilines serve as indispensable structural motifs and versatile synthetic intermediates.[1] Their unique electronic properties and predictable reactivity make them foundational building blocks for creating complex molecular architectures. This guide provides a comprehensive technical overview of this compound, a trifunctional scaffold of significant interest to researchers in drug discovery and fine chemical synthesis. We will delve into its core structural and physicochemical properties, provide a validated synthetic protocol with mechanistic insights, and explore its potential applications, particularly as a precursor for Active Pharmaceutical Ingredients (APIs).

Section 1: Chemical Identity and Structure

Core Identifiers

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. The core identifiers for the subject of this guide are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1369880-72-7 | |

| Molecular Formula | C₇H₇BrFN | |

| SMILES | CNC1=CC(F)=CC(Br)=C1 | N/A |

| InChIKey | Not Publicly Available | N/A |

Structural Representation

The molecular structure of this compound is characterized by a benzene ring substituted at the 1, 3, and 5 positions with N-methylamino, bromo, and fluoro groups, respectively.

Caption: 2D structure of this compound.

Key Structural Features and Electronic Effects

The synthetic utility of this molecule is derived from the interplay of its three functional groups:

-

N-Methylamino Group: An activating, ortho, para-directing group that increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution.

-

Bromine Atom: A deactivating, ortho, para-directing group. Crucially, the C-Br bond serves as a key synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of carbon or heteroatom substituents.[2]

-

Fluorine Atom: The most electronegative element, it strongly withdraws electron density via the inductive effect. In drug development, the incorporation of fluorine is a well-established strategy to modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and pKa, often leading to improved pharmacokinetic profiles.[3]

The meta-disposition of the electron-donating amine and the two electron-withdrawing halogens creates a unique electronic environment that influences the regioselectivity of subsequent reactions.

Section 2: Physicochemical Properties

A summary of the key computed and experimental physicochemical properties is provided below. Experimental data for this specific compound is limited; therefore, data from closely related analogs like 3-Bromo-N-methylaniline are included for context.

| Property | Value | Notes / Source |

| Molecular Weight | 204.04 g/mol | [4] |

| Monoisotopic Mass | 202.97459 Da | [4] |

| Physical State | Not specified (likely liquid or low-melting solid) | N/A |

| Boiling Point | ~253 °C (lit.) | For 3-Bromo-N-methylaniline[5] |

| Density | ~1.461 g/mL at 25 °C (lit.) | For 3-Bromo-N-methylaniline[5] |

| Refractive Index | n20/D ~1.6120 (lit.) | For 3-Bromo-N-methylaniline[5] |

| XLogP3 (Predicted) | 2.4 | A measure of lipophilicity.[4] |

| Topological Polar Surface Area | 26 Ų | [4] |

Section 3: Synthesis and Mechanistic Insights

While multiple synthetic routes are conceivable, a robust and efficient approach for the preparation of this compound is via the N-methylation of its primary amine precursor, 3-bromo-5-fluoroaniline. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.[6]

Causality of Method Selection: The Eschweiler-Clarke reaction is chosen for its high efficiency and selectivity. It utilizes inexpensive reagents (formaldehyde and formic acid) and, critically, avoids the common problem of over-alkylation to form quaternary ammonium salts, which can occur with alkyl halides.[6][7] The reaction proceeds cleanly to the tertiary amine if a primary amine is used, or stops at the secondary amine stage if a secondary amine is the target, making it highly predictable.

Experimental Protocol: Eschweiler-Clarke N-Methylation

Sources

- 1. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Bromo-5-fluoro-4-methylaniline | C7H7BrFN | CID 53484256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-溴-N-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

Spectroscopic Characterization of 3-Bromo-5-fluoro-N-methylaniline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of the synthetic building block, 3-Bromo-5-fluoro-N-methylaniline (CAS 1369880-72-7). While experimental spectra for this specific compound are not widely available in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predictive analysis of its spectral features. By drawing comparisons with structurally similar analogs and citing foundational spectroscopic theory, this guide serves as an essential resource for researchers in drug discovery and medicinal chemistry, enabling them to identify, characterize, and utilize this compound with confidence in their synthetic workflows.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound is a halogenated aromatic amine of significant interest in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of bromo, fluoro, and N-methylamino substituents on the aniline scaffold provides multiple reactive handles for diverse chemical transformations. The bromine atom is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The N-methylamino group serves as a key pharmacophoric element and a site for further functionalization.

Given its potential as a versatile intermediate, the unambiguous structural confirmation of this compound is paramount. This guide provides an in-depth analysis of its expected spectroscopic signature, offering a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections predict the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal three distinct signals in the aromatic region, a singlet for the methyl group, and a broad singlet for the N-H proton. The chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~6.8 - 7.0 | Doublet of Doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz | H-6 |

| ~6.6 - 6.8 | Doublet of Doublets (dd) | J(H-F) ≈ 10-12 Hz, J(H-H) ≈ 2-3 Hz | H-2 |

| ~6.5 - 6.7 | Triplet (t) or dd | J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 2-3 Hz | H-4 |

| ~3.8 - 4.2 | Broad Singlet (br s) | - | N-H |

| ~2.85 | Singlet (s) | - | N-CH₃ |

Expert Interpretation:

-

Aromatic Protons (H-2, H-4, H-6): The fluorine atom at C-5 will exert a strong deshielding effect on the ortho protons (H-4 and H-6) and a smaller effect on the meta proton (H-2). The bromine at C-3 will also contribute to the overall chemical shifts. The most significant feature will be the splitting of the aromatic signals due to coupling with the ¹⁹F nucleus. H-6 and H-2 are expected to appear as doublet of doublets due to coupling with both the adjacent aromatic proton and the fluorine atom. The H-4 proton, being flanked by two substituents, may appear as a triplet-like signal due to coupling to both H-2 and H-6, with an additional smaller coupling to fluorine.

-

N-H Proton: The N-H proton signal is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

-

N-Methyl Protons: The three protons of the N-methyl group are chemically equivalent and will appear as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by six aromatic carbon signals and one aliphatic carbon signal. The chemical shifts will be influenced by the inductive and resonance effects of the substituents, with the fluorine atom causing characteristic C-F couplings.

| Predicted Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) | Assignment |

| ~162 - 165 | Large Doublet (¹JCF ≈ 240-250 Hz) | C-5 |

| ~148 - 152 | Small Doublet (³JCF ≈ 8-10 Hz) | C-1 |

| ~132 - 135 | Small Doublet (³JCF ≈ 8-10 Hz) | C-3 |

| ~115 - 118 | Small Doublet (⁴JCF ≈ 2-4 Hz) | C-6 |

| ~108 - 112 | Large Doublet (²JCF ≈ 20-25 Hz) | C-4 |

| ~102 - 105 | Large Doublet (²JCF ≈ 20-25 Hz) | C-2 |

| ~30 - 32 | Singlet | N-CH₃ |

Expert Interpretation:

-

Carbon-Fluorine Couplings: The most diagnostic feature of the ¹³C NMR spectrum will be the large one-bond coupling constant (¹JCF) for C-5, the carbon directly attached to the fluorine atom. The adjacent carbons (C-4 and C-6) will exhibit two-bond couplings (²JCF), while the meta carbons (C-1 and C-3) will show smaller three-bond couplings (³JCF).

-

Substituent Effects: The C-1 carbon, attached to the nitrogen, will be shifted downfield. The C-3 and C-5 carbons, bearing the electronegative bromine and fluorine atoms, will also be significantly downfield. The remaining aromatic carbons will appear in the upfield region of the aromatic spectrum.

Standard Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | Medium, Sharp | N-H stretch |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2800 - 3000 | Medium | Aliphatic C-H stretch (N-CH₃) |

| 1580 - 1620 | Strong | C=C aromatic ring stretch |

| 1450 - 1550 | Strong | C=C aromatic ring stretch |

| 1200 - 1350 | Strong | C-N stretch |

| 1000 - 1100 | Strong | C-F stretch |

| 550 - 650 | Medium-Strong | C-Br stretch |

Expert Interpretation:

-

N-H Stretch: A characteristic sharp peak in the region of 3350-3450 cm⁻¹ is indicative of the secondary amine N-H bond.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

-

Aromatic Ring Vibrations: Strong absorptions in the 1450-1620 cm⁻¹ region are characteristic of the C=C stretching vibrations of the benzene ring.

-

Carbon-Halogen Stretches: A strong band corresponding to the C-F stretch is expected in the 1000-1100 cm⁻¹ region. The C-Br stretch will appear at a lower frequency, typically in the 550-650 cm⁻¹ range.

Standard Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.

-

Attenuated Total Reflectance (ATR) (for solids/liquids): Place a small amount of the sample directly on the ATR crystal. This is the most common and convenient method.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Spectral range: 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 219/221 | High | [M]⁺ (Molecular ion peak) |

| 204/206 | Medium | [M - CH₃]⁺ |

| 140 | Medium | [M - Br]⁺ |

| 125 | Medium | [M - Br - CH₃]⁺ |

Expert Interpretation:

-

Molecular Ion Peak: The most crucial piece of information is the molecular ion peak. Due to the presence of bromine, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with an almost 1:1 intensity ratio, which is a characteristic isotopic signature for bromine. The nominal molecular weight of this compound is approximately 218 g/mol , but the mass spectrum will show peaks at m/z 219 and 221 for the molecular ion, corresponding to the isotopes ⁷⁹Br and ⁸¹Br.

-

Fragmentation Pattern:

-

Loss of a methyl group: A common fragmentation pathway for N-methylated compounds is the loss of the methyl radical (•CH₃), leading to a fragment at [M - 15]⁺.

-

Loss of a bromine atom: Cleavage of the C-Br bond will result in a fragment at [M - 79/81]⁺.

-

Combined losses: Subsequent fragmentation can lead to the loss of both the bromine atom and the methyl group.

-

Standard Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for confirming the molecular weight with minimal fragmentation.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the ions and generate the mass spectrum.

Visualizing the Spectroscopic Workflow

The following diagrams illustrate the general workflows for acquiring the spectroscopic data discussed in this guide.

Caption: General workflow for NMR data acquisition and analysis.

Caption: General workflow for IR data acquisition and analysis.

Caption: General workflow for MS data acquisition and analysis.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify this key synthetic intermediate, ensuring the integrity of their research and development efforts. The provided standard protocols serve as a practical starting point for acquiring high-quality spectroscopic data for this and structurally related compounds.

References

-

PubChem. (n.d.). 3-Bromo-5-fluoro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link][1][2]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

Strategic Synthesis of Substituted N-Methylanilines: A Guide to Core Methodologies and Modern Innovations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-methylaniline scaffold is a privileged structural motif, integral to a vast array of functional molecules, from life-saving pharmaceuticals and advanced agrochemicals to high-performance materials and dyes.[1][2] Its significance lies in the nuanced impact of the N-methyl group, which can fine-tune a molecule's lipophilicity, metabolic stability, and binding affinity, making it a critical tool in drug design.[3] However, the synthesis of these valuable compounds is not without its challenges. The primary obstacle is achieving selective mono-methylation of the parent aniline, as classical methods are often plagued by over-alkylation, leading to the formation of undesired N,N-dimethylated products and quaternary ammonium salts.[4][5]

This guide provides a comprehensive exploration of the key synthetic pathways to substituted N-methylanilines. It moves beyond a mere recitation of protocols to offer insights into the mechanistic underpinnings and strategic considerations behind each method. We will traverse from time-honored, robust reactions to modern, sustainable catalytic systems that leverage greener C1 sources, equipping the modern researcher with the knowledge to select and execute the optimal synthetic strategy for their specific target.

The Classical Workhorse: The Eschweiler-Clarke Reaction

For decades, the Eschweiler-Clarke reaction has been a cornerstone of amine methylation due to its operational simplicity and, most critically, its inherent selectivity for producing tertiary amines without forming quaternary ammonium salts.[5] This reductive amination process utilizes an excess of formaldehyde as the methyl source and formic acid as the dual-purpose solvent and reducing agent in a one-pot procedure.[6]

Mechanistic Rationale and Inherent Selectivity

The reaction's success hinges on a well-defined mechanistic sequence. The aniline first undergoes a nucleophilic attack on formaldehyde to form a hemiaminal intermediate, which then dehydrates to generate a reactive iminium ion. The key step is the irreversible reduction of this iminium ion by a hydride transfer from the formate anion (derived from formic acid), which decomposes to carbon dioxide, driving the reaction forward.[5][6][7]

The reason this reaction reliably stops at the tertiary amine stage is structural: a tertiary amine cannot form another iminium ion with formaldehyde, thus preventing the subsequent alkylation step that would lead to a quaternary salt.[5] This feature makes it a highly trustworthy and predictable method in complex syntheses.[6]

Sources

- 1. echemi.com [echemi.com]

- 2. worldwidejournals.com [worldwidejournals.com]

- 3. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. jk-sci.com [jk-sci.com]

Chemical reactivity of the C-Br bond in 3-Bromo-5-fluoro-N-methylaniline

An In-Depth Technical Guide to the Chemical Reactivity of the C-Br Bond in 3-Bromo-5-fluoro-N-methylaniline

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity centered on the carbon-bromine (C-Br) bond in this compound. This molecule is a valuable scaffold in synthetic and medicinal chemistry, primarily due to the versatility of its C-Br bond, which serves as a key reactive handle for constructing complex molecular architectures. This document delves into the electronic and structural factors governing this reactivity, with a primary focus on palladium-catalyzed cross-coupling reactions and an exploration of its potential in nucleophilic aromatic substitution. The insights and protocols herein are curated for researchers, scientists, and drug development professionals seeking to leverage this building block in their synthetic campaigns.

Introduction: The Strategic Importance of this compound

This compound is a polysubstituted aromatic compound whose synthetic utility is magnified by the specific arrangement of its functional groups. The N-methylamino group, a potent electron-donating group, activates the aromatic ring, while the electronegative fluorine and bromine atoms modulate its electronic properties and provide distinct points for chemical modification.

The C-Br bond is of paramount importance. Its bond dissociation energy is significantly lower than that of the C-F or C-H bonds on the ring, making it the preferred site for a wide array of transformative chemical reactions, most notably palladium-catalyzed cross-coupling. This selective reactivity allows for the precise and predictable introduction of carbon and heteroatom substituents, establishing the C-Br bond as a linchpin for molecular diversification. Its application as a key intermediate in the synthesis of novel therapeutics, including potential anticancer agents and enzyme activators, underscores its value in modern drug discovery.[1][2]

Molecular Properties and Electronic Reactivity Analysis

The reactivity of the C-Br bond is not an isolated feature but is profoundly influenced by the interplay of the other substituents on the aniline ring.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₇BrFN | |

| Molecular Weight | 204.04 g/mol | [3] |

| Physical Form | Powder | [4] |

| SMILES | CNc1cc(F)cc(Br)c1 |

Electronic Landscape:

-

N-Methylamino (-NHCH₃) Group: This is a strong activating group, donating electron density into the aromatic ring via the nitrogen lone pair (a +R effect). This effect increases the nucleophilicity of the ring and, critically, facilitates the oxidative addition step in palladium-catalyzed reactions by making the C-Br bond more electron-rich.

-

Fluoro (-F) Group: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). This effect lowers the electron density of the ring, which can influence reaction rates and regioselectivity.

-

Bromo (-Br) Group: The bromine atom also has a -I effect, but its primary role is that of an excellent leaving group in substitution and coupling reactions.

The combined electronic effects create a molecule that is sufficiently activated for facile oxidative addition of its C-Br bond to a palladium(0) complex, while the steric and electronic landscape allows for high regioselectivity in subsequent synthetic transformations.

Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions

The C-Br bond in this compound is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.[5][6]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl structures, which are prevalent in pharmaceuticals and material science.[7][8] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[9][10]

Underlying Mechanism and Causality:

The catalytic cycle is a well-orchestrated sequence of three key steps. The choice of reagents is critical for ensuring the cycle proceeds efficiently.

-

Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the C-Br bond. The electron-donating -NHCH₃ group on the aniline ring accelerates this rate-determining step.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base (e.g., K₂CO₃, K₃PO₄). The base forms a more nucleophilic boronate complex (-B(OH)₃⁻), which facilitates the transfer of the organic group to the electrophilic palladium(II) center.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Sources

- 1. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]

- 2. ossila.com [ossila.com]

- 3. 3-Bromo-5-fluoro-4-methylaniline | C7H7BrFN | CID 53484256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-methylaniline, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

- 6. A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide on the Influence of Fluorine Substitution on Aniline Reactivity

<

Abstract

The strategic incorporation of fluorine into the aniline scaffold is a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive analysis of the profound influence that fluorine substitution exerts on the reactivity of aniline. We will explore the nuanced interplay of fluorine's powerful inductive electron withdrawal and its countervailing resonance donation, which collectively modulate the basicity of the amino group, dictate the regioselectivity of electrophilic aromatic substitution, and alter the molecule's susceptibility to oxidation and nucleophilic attack. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically grounded understanding of this critical structural motif.

Introduction: The Unique Role of Fluorine in Modulating Molecular Properties

Fluorine, the most electronegative element, imparts a unique set of properties when incorporated into organic molecules.[1] In the context of aniline, a fundamental building block in chemical synthesis, fluorine substitution serves as a powerful tool to fine-tune its electronic and steric characteristics.[2][3] This modulation of reactivity is not merely an academic curiosity; it has profound implications for drug design, where fluorine-containing anilines are integral components of numerous pharmaceuticals, contributing to enhanced metabolic stability, binding affinity, and bioavailability.[1][2][4][5] This guide will dissect the fundamental principles governing the reactivity of fluoroanilines, providing both theoretical insights and practical, field-proven knowledge.

The Duality of Fluorine's Electronic Effects

The influence of a fluorine substituent on the aromatic ring of aniline is a classic example of the interplay between two opposing electronic forces: the inductive effect (-I) and the resonance effect (+R).[6]

-

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework.[6][7] This effect deactivates the aromatic ring towards electrophilic attack and significantly reduces the basicity of the lone pair of electrons on the nitrogen atom.[8]

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi (π) system of the benzene ring.[6][9] This donation of electron density partially counteracts the inductive withdrawal and is crucial in directing incoming electrophiles to the ortho and para positions.[9]

The net effect of these competing forces depends on the position of the fluorine atom relative to the amino group.

dot

Caption: Interplay of Inductive and Resonance Effects of Fluorine on Aniline.

Impact on Acidity and Basicity (pKa)

The introduction of a fluorine atom has a marked effect on the basicity of the aniline nitrogen. The strong electron-withdrawing inductive effect of fluorine pulls electron density away from the amino group, making the lone pair less available for protonation. This results in a lower pKa value for the conjugate acid of the fluoroaniline compared to aniline itself.[8]

The position of the fluorine substituent plays a critical role in the extent of this basicity reduction. The effect is most pronounced in 2-fluoroaniline and generally decreases as the fluorine moves further from the amino group.

| Compound | pKa of Conjugate Acid | Reference |

| Aniline | 4.60 | |

| 2-Fluoroaniline | ~3.0 - 3.2 | [8][10] |

| 3-Fluoroaniline | 3.51 | |

| 4-Fluoroaniline | 4.65 | [11] |

Note: pKa values can vary slightly depending on the experimental conditions.

This modulation of basicity is a critical consideration in synthetic planning, as it affects the nucleophilicity of the aniline in various reactions and the conditions required for salt formation or extraction.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

While the fluorine atom deactivates the aromatic ring towards electrophiles due to its strong -I effect, the +R effect directs the substitution to the ortho and para positions relative to the powerful activating amino group. The amino group is the primary director, and the fluorine atom acts as a modulator.

The general order of reactivity for the positions on a fluoroaniline molecule towards an electrophile is: para to -NH2 > ortho to -NH2. The position meta to the amino group is strongly deactivated. The presence of fluorine further deactivates the ring, but the directing influence of the amino group remains dominant.

dotdot

Aniline [label=<

4-Fluoroaniline FCNH2

];

E_plus [label="E+", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Ortho_Attack [label="Ortho Attack\n(Favored)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Meta_Attack [label="Meta Attack\n(Disfavored)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

E_plus -> Aniline [style=invis];

subgraph { rank=same; Aniline; E_plus; }

Aniline -> Ortho_Attack [label="Position 2,6"]; Aniline -> Meta_Attack [label="Position 3,5"];

Resonance_Ortho [label="Resonance stabilization\nby -NH2 and F", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Inductive_Meta [label="Strong deactivation\nby -NH2 and F", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

Ortho_Attack -> Resonance_Ortho [style=dashed, arrowhead=none]; Meta_Attack -> Inductive_Meta [style=dashed, arrowhead=none]; }

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Bromo-Fluoro-Anilines

An In-Depth Technical Guide to the Synthesis and Discovery of Bromo-Fluoro-Anilines

Bromo-fluoro-anilines represent a class of highly valuable chemical intermediates, serving as critical building blocks in a multitude of advanced applications. Their significance stems from the unique and often synergistic properties imparted by the presence of both bromine and fluorine atoms on an aniline core. In the pharmaceutical industry, these compounds are indispensable for the synthesis of a diverse array of therapeutic agents, including kinase inhibitors for neurodegenerative diseases and oncology treatments.[1][2] The specific arrangement of the halogen atoms provides medicinal chemists with precise control over a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][3] Beyond medicine, their distinct electronic and structural properties make them candidates for the development of advanced polymers, agrochemicals, and other specialty materials.[4][5] This guide provides a comprehensive overview of the discovery, key synthetic methodologies, and characterization of bromo-fluoro-anilines, offering field-proven insights for researchers and drug development professionals.

The Synthetic Challenge: Navigating Regioselectivity

The primary challenge in synthesizing specific bromo-fluoro-aniline isomers lies in controlling the regioselectivity of the halogenation steps. The amino group (-NH₂) of the aniline ring is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution.[6] This high reactivity can lead to multiple halogenations and a mixture of isomers, complicating purification and reducing the yield of the desired product.

When a fluorine atom is already present, it acts as a deactivating group (due to its high electronegativity) but is also an ortho-, para-director. The interplay between the directing effects of the potent amino group and the subtler influence of the fluorine atom dictates the position of incoming electrophiles like bromine. Furthermore, classical methods for preparing aryl halides can be problematic in such electron-rich systems, often requiring harsh conditions that are incompatible with other functional groups.[7] Consequently, chemists have developed several strategic approaches to overcome these hurdles and achieve the efficient, regioselective synthesis of target bromo-fluoro-aniline isomers.

Core Synthetic Strategies and Methodologies

The synthesis of bromo-fluoro-anilines can be broadly categorized into three primary strategies, each with its own set of advantages and experimental considerations.

Strategy 1: Reduction of Bromo-Fluoro-Nitrobenzene Precursors

This is arguably the most versatile and widely adopted strategy for producing bromo-fluoro-anilines. The approach leverages the powerful electron-withdrawing and meta-directing nature of the nitro group (-NO₂). By starting with a nitrobenzene, chemists can introduce halogens in positions that would be difficult to achieve via direct halogenation of an aniline. Once the desired bromo-fluoro-nitrobenzene is assembled, the nitro group is reduced to the corresponding amine.

Key advantages of this causality include:

-

Controlled Regiochemistry: The nitro group deactivates the ring and directs incoming electrophiles to the meta position, providing a powerful tool for achieving specific substitution patterns.

-

High Yields: The reduction of nitroarenes to anilines is typically a high-yielding and clean reaction.[8]

Common reduction methods include:

-

Catalytic Hydrogenation: This process involves reacting the bromo-fluoro-nitrobenzene with hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney nickel.[4][8] Careful control of temperature and pressure is crucial to maximize yield and prevent potential dehalogenation, especially of the bromine atom.[4]

-

Chemical Reduction: Reagents like iron powder in acetic acid or tin(II) chloride offer effective alternatives, particularly for smaller-scale laboratory setups.[4] These methods often require more rigorous work-up procedures to remove inorganic byproducts.

Experimental Protocol: Catalytic Hydrogenation of 2-Bromo-5-Fluoronitrobenzene

-

Reactor Setup: A pressure-resistant hydrogenation vessel is charged with 2-bromo-5-fluoronitrobenzene and a suitable solvent (e.g., ethanol or ethyl acetate).

-

Catalyst Addition: A catalytic amount (typically 1-5 mol%) of Palladium on carbon (10% Pd/C) is carefully added to the mixture.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 20 bar).[8]

-

Reaction: The mixture is stirred vigorously at room temperature or with gentle heating. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

-

Work-up: Upon completion, the reactor is depressurized, and the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude 2-bromo-5-fluoroaniline.

-

Purification: If necessary, the product can be further purified by column chromatography or recrystallization to achieve high purity (≥99%).

Strategy 2: Direct Bromination of Fluoroanilines

This approach involves the direct electrophilic bromination of a commercially available fluoroaniline. Due to the strong activating nature of the amino group, these reactions are often rapid and must be carefully controlled to prevent over-bromination and ensure regioselectivity.

To moderate the reactivity and improve selectivity, several techniques are employed:

-

Amino Group Protection: The amino group can be temporarily converted into a less activating group, such as an amide (e.g., by reacting with acetic anhydride). This protected intermediate is then brominated, and the protecting group is subsequently removed by hydrolysis to yield the desired bromo-fluoro-aniline.

-

Modern Catalytic Systems: The use of catalytic amounts of copper salts (e.g., CuSO₄·5H₂O or CuBr₂) with an oxidant can provide a milder and more selective method for the monobromination of anilines.[9][10] These methods are often more environmentally friendly than those requiring stoichiometric amounts of metal halides.[9]

-

Specific Brominating Agents: While molecular bromine (Br₂) can be used, reagents like N-bromosuccinimide (NBS) or tetrabutylammonium tribromide can offer milder reaction conditions and improved handling.[11]

Table 1: Comparison of Key Synthetic Routes

| Synthetic Strategy | Key Reagents & Conditions | Typical Yields | Advantages | Disadvantages |

| Reduction of Nitro-Precursor | Bromo-fluoro-nitrobenzene, H₂/Pd-C or Fe/CH₃COOH | 85-98%[8] | Excellent regiochemical control; high yields; scalable. | Requires synthesis of the nitro-precursor; potential for dehalogenation.[4] |

| Direct Bromination | Fluoroaniline, Br₂ or NBS; often requires protection/deprotection steps. | 44-97%[9] | Utilizes readily available starting materials; can be a one-pot reaction. | Risk of polybromination; mixture of isomers can be formed; may require protection. |

| Copper-Catalyzed Bromination | Fluoroaniline, CuSO₄ (cat.), NaBr, Na₂S₂O₈ | 60-80%[9] | High regioselectivity for monobromination; mild conditions; environmentally benign. | Requires careful optimization of catalyst loading and reaction time. |

Strategy 3: Novel and Specialized Syntheses

Research continues to yield innovative methods for synthesizing these valuable compounds. One such approach involves the treatment of N,N-dialkylaniline N-oxides with thionyl bromide, allowing for selective para-bromination under mild conditions.[7] This method proceeds by temporarily increasing the oxidation level of the aniline, enabling a different reactivity pattern compared to classical electrophilic substitution.[7] Other modern methods focus on transition metal-free cascade reactions, starting from precursors like cyclopentanones to construct the aromatic ring with the desired substitution pattern.[12]

Visualization of Synthetic Pathways and Workflows

Caption: High-level overview of the two dominant synthetic strategies.

Caption: Step-by-step workflow for a typical reduction synthesis.

Spectroscopic Characterization: Isomer Identification

Unambiguous identification of the correct bromo-fluoro-aniline isomer is critical. A combination of spectroscopic techniques provides a self-validating system to confirm the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts and splitting patterns of the aromatic protons provide initial structural clues. The number of distinct signals and their coupling constants (J-values) help determine the substitution pattern. For example, the ¹H NMR spectrum of 4-Bromo-2-fluoroaniline shows characteristic signals, including a doublet of doublets around 7.13 ppm.[9]

-

¹³C NMR: The number of signals indicates the symmetry of the molecule, and the chemical shifts are influenced by the attached halogens. Carbon atoms bonded to fluorine exhibit large one-bond C-F coupling constants.

-

¹⁹F NMR: This is a powerful tool for fluorinated compounds. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing definitive proof of its location on the aromatic ring.

-

-

Mass Spectrometry (MS): MS confirms the molecular weight of the compound. A key diagnostic feature for bromo-anilines is the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two molecular ion peaks (M and M+2) of almost equal intensity.

-

Infrared (FTIR) and Raman Spectroscopy: These techniques are used to identify characteristic vibrational modes of the functional groups. For instance, the N-H stretching vibrations of the primary amine typically appear in the 3300-3500 cm⁻¹ region, while C-Br and C-F stretching modes are found in the fingerprint region (below 1300 cm⁻¹).[13] Computational methods like Density Functional Theory (DFT) are often used alongside experimental data to make tentative vibrational assignments.[13][14]

Conclusion

The discovery and synthesis of bromo-fluoro-anilines are a testament to the ingenuity of synthetic organic chemistry. By navigating the challenges of regioselectivity through strategic pathway selection—primarily via the reduction of nitro-precursors or the controlled direct halogenation of anilines—chemists can efficiently produce a wide range of isomers. These compounds are not mere laboratory curiosities; they are enabling molecules that fuel innovation in drug discovery, materials science, and agrochemistry. A thorough understanding of the synthetic rationales and robust characterization techniques described in this guide is essential for any scientist working to harness the potential of these versatile chemical building blocks.

References

- Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- A Practical Procedure for Regioselective Bromination of Anilines. (n.d.). Thieme Chemistry.

- The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of 4-bromo-2-fluoroaniline. (n.d.). PrepChem.com.

- Preparation method of 2-bromo-6-fluoroaniline. (CN115784896A).

- Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.).

- Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline. (2017).

- 2-Bromo-4-fluoroaniline: A Key Intermediate for Advanced Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019).

- Preparation method of bromoaniline. (CN102993022A).

- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). Pharma Excipients.

- Synthetic Route (Aniline to meta-Bromoaniline). (2025). YouTube.

- Anilines: Historical Background. (2025).

- Scope of the meta-bromoaniline synthesis. (n.d.).

- Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. (2023). ChemRxiv.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. youtube.com [youtube.com]

- 7. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

Navigating the Solubility Landscape of 3-Bromo-5-fluoro-N-methylaniline: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 3-Bromo-5-fluoro-N-methylaniline, a compound of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes information from analogous structures, theoretical principles, and established experimental methodologies to offer a robust predictive analysis and a practical framework for its application. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound in their work, from initial experimental design to process scale-up. We will delve into the molecular characteristics governing its solubility, present qualitative solubility inferences from related syntheses, and provide detailed protocols for empirical solubility determination.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that profoundly influences its entire development lifecycle. From the feasibility of a synthetic route to the bioavailability of a final drug product, understanding and characterizing a compound's solubility is a cornerstone of successful research and development.[1] this compound, a halogenated and N-methylated aniline derivative, presents a unique set of structural features that dictate its interactions with various organic solvents.

This guide will navigate the theoretical and practical aspects of the solubility of this compound, providing a valuable resource for scientists working with this and structurally related compounds.

Molecular Profile of this compound

To comprehend the solubility of this compound, we must first dissect its molecular architecture. The molecule's structure, presented in Table 1, reveals the interplay of functional groups that govern its polarity, hydrogen bonding capacity, and overall solvency.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Predicted/Known Solubility Characteristics |

| This compound | C₇H₇BrFN | 204.04 | Bromo, Fluoro, N-methyl, Aniline | Expected to have moderate to good solubility in polar aprotic and some polar protic organic solvents. Limited aqueous solubility predicted. |

| 3-Bromo-N-methylaniline | C₇H₈BrN | 186.05 | Bromo, N-methyl, Aniline | No explicit solubility data found, but structure suggests solubility in common organic solvents. |

| 3-Bromo-5-fluoroaniline[2] | C₆H₅BrFN | 190.01 | Bromo, Fluoro, Aniline | No explicit solubility data found. |

| 3-Bromo-5-methylaniline[3] | C₇H₈BrN | 186.05 | Bromo, Methyl, Aniline | Slightly soluble in water.[3] |

| 3-Bromoaniline[1][4] | C₆H₆BrN | 172.02 | Bromo, Aniline | Moderately soluble in water; soluble in organic solvents such as ethanol and acetone.[1][4] |

The presence of the bromine and fluorine atoms increases the molecule's molecular weight and introduces polarity. The N-methyl group, while not capable of donating a hydrogen bond, can act as a hydrogen bond acceptor. The aniline moiety itself provides a site for hydrogen bonding and contributes to the molecule's overall polarity. The interplay of these features suggests that this compound will exhibit a nuanced solubility profile, favoring solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding.

Predicting the Solubility Profile of this compound

Influence of Functional Groups on Solubility

-

Aniline Backbone: The fundamental aniline structure imparts a degree of polarity and the capacity for hydrogen bonding via the amine group.

-

Halogenation (Bromo and Fluoro Substituents): Halogen atoms, particularly fluorine and bromine, increase the molecule's polarity and van der Waals forces. However, extensive halogenation can sometimes decrease solubility in very polar solvents like water due to the increased molecular size and hydrophobic surface area.[5]

-

N-Methyl Group: The replacement of a hydrogen atom on the nitrogen with a methyl group slightly reduces the compound's ability to act as a hydrogen bond donor. This can lead to decreased solubility in highly protic solvents compared to its non-N-methylated counterpart, 3-Bromo-5-fluoroaniline.

Qualitative Solubility Inferences from Synthetic Procedures

Valuable insights into a compound's solubility can often be gleaned from the solvents used in its synthesis and purification. While not quantitative, these observations provide a practical starting point for solvent selection.

A patent for the synthesis of the related compound, 3-bromo-5-trifluoromethylaniline, utilizes a range of solvents including acetic acid, acetic anhydride, hydrochloric acid, sulfuric acid, phosphoric acid, and ortho-phosphorous acid, indicating its stability and likely solubility in acidic and polar protic environments.

Furthermore, the synthesis of 3-bromo-5-fluoro-2-methylaniline involves extraction with dichloromethane and washing with ethanol and ethyl acetate .[6] This strongly suggests that this compound is likely soluble in these common organic solvents.

Based on this analysis, we can predict the following general solubility profile for this compound:

-

High Solubility: Polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.

-

Moderate Solubility: Polar protic solvents such as Ethanol, Methanol, and Isopropanol.

-

Low to Negligible Solubility: Non-polar solvents like Hexane and Toluene, and likely low solubility in Water.

Experimental Determination of Solubility: A Practical Guide

For any definitive work, the predicted solubility profile must be confirmed through empirical measurement. Below are detailed, step-by-step protocols for determining the solubility of this compound.

Isothermal Shake-Flask Method

This is a widely accepted and robust method for determining equilibrium solubility.

Protocol:

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature until the undissolved solid has settled.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or solvent-rinsed syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

-

Analysis: Dilute the collected sample with a suitable solvent and analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in mg/mL or mol/L.

Self-Validation:

-

Ensure that a solid phase remains at the end of the equilibration period to confirm that a saturated solution has been achieved.

-

Analyze samples taken at different time points (e.g., 24 and 48 hours) to verify that equilibrium has been reached (i.e., the concentration is no longer changing).

High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in a large number of solvents, automated HTS methods can be employed.

Workflow:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO).

-

Dispensing: Use automated liquid handlers to dispense a small, precise volume of the stock solution into a microplate.

-

Solvent Addition: Add the various test solvents to the wells of the microplate.

-

Mixing and Equilibration: The microplate is shaken for a set period at a controlled temperature.

-

Precipitation Detection: The solubility is determined by detecting the point at which the compound precipitates out of solution. This can be done using nephelometry (light scattering) or by UV-Vis spectroscopy to measure the concentration in the clear supernatant after centrifugation.

Diagram of Experimental Workflow:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Solvent Selection for Research and Drug Development

The choice of solvent extends beyond mere solubility. In a pharmaceutical and research context, several other factors must be considered.

Diagram of Solvent Selection Criteria:

Sources

- 1. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]

- 2. 3-Bromo-5-fluoro-4-methylaniline | C7H7BrFN | CID 53484256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-methylaniline, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. CAS 591-19-5: 3-Bromoaniline | CymitQuimica [cymitquimica.com]

- 5. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]

- 6. 3-Bromo-5-fluoro-2-methylaniline | 502496-36-8 [chemicalbook.com]

Methodological & Application

Using 3-Bromo-5-fluoro-N-methylaniline in Suzuki cross-coupling reactions

An Application Guide to the Suzuki Cross-Coupling of 3-Bromo-5-fluoro-N-methylaniline

Introduction: Strategic Importance in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide focuses on a particularly valuable building block: this compound. The unique electronic profile of this substrate—possessing both an electron-withdrawing fluorine atom and an electron-donating N-methylamino group—makes it a versatile scaffold in the development of complex molecules. Its derivatives are of significant interest in medicinal chemistry and materials science, where fine-tuning of electronic and steric properties is paramount.

This document serves as a detailed application note and protocol guide for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles, enabling users to not only execute the reaction but also to troubleshoot and adapt the protocol for their specific needs.

The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[5] The presence of a base is crucial, as it activates the organoboron species to facilitate the key transmetalation step.[6]

For this compound, the electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbon-bromine bond, which can facilitate the initial, often rate-limiting, oxidative addition step.[7]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Application Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization of parameters such as catalyst, base, and temperature may be required for different boronic acid coupling partners to achieve maximal yield.[8][9]

Materials & Reagents

-

This compound (1.0 eq)

-

Aryl- or Heteroarylboronic Acid (1.2 - 1.5 eq)

-

Palladium Catalyst (see table below for options)

-

Base (see table below for options, 2.0 - 3.0 eq)

-

Anhydrous Solvent (e.g., Dioxane, Toluene, or 2-MeTHF)[3][10]

-

Deionized Water

-

Inert Gas (Argon or Nitrogen)

Recommended Reaction Parameters

The choice of catalyst, ligand, and base is critical for success, especially with potentially challenging substrates.[11] While standard catalysts like Pd(PPh₃)₄ can be effective, systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior results for substituted anilines.[12][13]

| Parameter | Recommended System A (Standard) | Recommended System B (High Activity) | Rationale |

| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1-2 mol%) | Pd₂(dba)₃ is a common, reliable Pd(0) source.[6] |

| Ligand | SPhos (4 mol%) | tBu₃P-HBF₄ (4 mol%) | Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination.[14] |

| Base | K₂CO₃ (2.5 eq) | K₃PO₄ (3.0 eq) | K₃PO₄ is a stronger base, often effective in more challenging couplings.[10] |

| Solvent | Toluene / H₂O (10:1) | 2-MeTHF / H₂O (10:1) | 2-MeTHF is a greener solvent that can enhance solubility and yields in some cases.[10][11] |

| Temperature | 90 - 110 °C | 80 - 100 °C | Higher activity catalysts may allow for lower reaction temperatures. |

| Reaction Time | 4 - 24 hours | 2 - 12 hours | Monitor by TLC or LC-MS for completion. |

Step-by-Step Experimental Procedure

The following workflow outlines the critical steps from setup to product isolation. Adherence to anaerobic techniques is vital for preventing catalyst deactivation.

Figure 2: General experimental workflow for the Suzuki cross-coupling reaction.

-

Vessel Preparation: Add the this compound, boronic acid, base, palladium source, and ligand to an oven-dried round-bottom flask equipped with a magnetic stir bar.

-

Inert Atmosphere: Seal the flask with a rubber septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Degas the solvent mixture by sparging with inert gas for 15-20 minutes. Using a syringe, transfer the degassed solvent to the reaction flask.

-

Heating and Monitoring: Immerse the flask in a preheated oil bath at the desired temperature and stir vigorously. Monitor the reaction's progress by periodically taking small aliquots for analysis by Thin Layer Chromatography (TLC) or LC-MS.[15]

-

Reaction Quench and Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[15]

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Below are common issues and expert recommendations.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficient temperature.3. Inappropriate base or solvent. | 1. Ensure thorough degassing of solvents and reaction vessel. Use fresh, high-purity reagents.[11]2. Incrementally increase reaction temperature by 10 °C.3. Switch to a stronger base (e.g., K₃PO₄) or a different solvent system (e.g., 2-MeTHF).[11] |

| Protodeborylation (Boronic acid replaced by -H) | 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and ensure the base is not excessively hygroscopic.2. Monitor the reaction closely and stop it upon completion of the desired transformation. Use boronic esters (e.g., pinacol esters), which can be more stable.[7] |

| Homocoupling (Biaryl of boronic acid forms) | 1. Oxygen contamination leading to oxidative coupling.2. Catalyst system favors this side reaction. | 1. Improve inert atmosphere techniques.2. Lower the catalyst loading or screen different palladium/ligand combinations. |

| Incomplete Reaction with Sterically Hindered Substrates | 1. Steric hindrance impeding catalyst-substrate interaction. | 1. Employ a catalyst system with very bulky ligands (e.g., XPhos, tBuXPhos) which are designed to facilitate coupling of hindered partners.[11] |

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for accessing novel chemical entities for pharmaceutical and materials science applications. Success in this transformation is predicated on a sound understanding of the reaction mechanism and careful control over key parameters, particularly the choice of catalyst system and the maintenance of an inert atmosphere. By leveraging the detailed protocols and troubleshooting guidance provided herein, researchers can confidently and efficiently utilize this versatile building block in their synthetic campaigns.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

-

Organic Chemistry. (2020). Suzuki Cross-Coupling Mechanism | Organic Chemistry. YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Biffis, A., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

-

Biffis, A., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

-

Rasmussen, J. K., et al. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. Available at: [Link]

-

Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

-

Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

-

ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]

-

ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions... Available at: [Link]

-

ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available at: [Link]

-

ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Available at: [Link]

-

D'Auria, M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]

-

Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

-

Boehm, J., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. Available at: [Link]

-

ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

-

Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. Available at: [Link]

-

MDPI. (n.d.). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Available at: [Link]

Sources

- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mt.com [mt.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 9. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. thieme-connect.com [thieme-connect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Buchwald-Hartwig amination protocols for 3-Bromo-5-fluoro-N-methylaniline

An Application Guide to the Synthesis of 3-Bromo-5-fluoro-N-methylaniline via Buchwald-Hartwig Amination

Introduction: The Strategic Importance of C-N Bond Formation